Cas no 602-09-5 (1,1'-binaphthalene-2,2'-diol)
1,1'-binaphthalene-2,2'-diol Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Binaphthalene]-2,2'-diol
- (+/-)-1,1-Bi(2-naphthol)
- 1,1-binaphthyl-2,2-diol
- 2,2-Dihydroxy-1,1-dinaphthyl
- 1,1-binaphthalene-2,2-diol
- 1,1?Bi-2-Naphthol
- (+/-)-Binaphthalene-2,2-diol
- (+/-)-BINOL
- (+/-)-2,2-Dihydroxy-1,1-dinaphthyl
- (+/-)-1,1A-Bi-2-naphthol
- 2,2-Dihydroxy-1,1-binaphthyl
- 1,1?Bi-2-naphtol
- (±)-1,1'-Bi(2-naphthol)
- 1,1'-Bi-2-naphthol
- (R)-(+)-1,1'-Bi-2-naphthol
- (R)-[1,1'-Binaphthalene]-2,2'-diol
- 1,1-Bi-2-naphthol
- 2,2'-Dihydroxy-1,1'-binaphthalene
- rac-[1,1'-Binaphthalene]-2,2'-diol
- -(+)-1,1-Bi(2-Naphthol)
- (±)-1,1′-Bi(2-naphthol)
- 1,1`-Bi-2-naphthol
- 2,2`-Dihydroxy-1,1`-binaphthyl
- 2,2′-Dihydroxybinaphthalene
- 2,2′-Dihydroxydinaphthyl
- 2,2′-Dinaphthol
- BINOL
- 2,2'-Dihydroxy-1,1'-binaphthyl
- (+/-)-1,1'-Binaphthalene-2,2'-diol
- (S)-(-)-1,1'-Bi-2-naphthol
- 1,1'-Binaphthyl-2,2'-diol
- 2,2'-Dinaphthol
- beta-Binaphthol
- (R)-1,1'-Bi-2-naphthol
- (S)-BINOL
- (S)-[1,1'-binaphthalene]-2,2'-diol
- (R)-BINOL
- (S)-(-)-BINOL
- Chiral binaphthol
- Bis-beta-naphthol
- (S)-Binaphthol
- (R)-Binaphthol
- 2,2'-Dihydroxydinaphthyl
- 1,1'-Bis-2-naphthol
- 2,2'-Dihydroxy-1,1'-dinaphthyl
- 2
- 1,1'-Bi-2-naphthol,98%
- 1,1'-binaphthalene-2,2'-diol
-
- MDL: MFCD00004068
- Inchi: 1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
- InChI Key: PPTXVXKCQZKFBN-UHFFFAOYSA-N
- SMILES: OC1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)O
- BRN: 997518
Computed Properties
- Exact Mass: 286.09900
- Monoisotopic Mass: 286.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Not available
- Density: 1g/cm
- Melting Point: 218.0 to 221.0 deg-C
- Boiling Point: 388.69°C (rough estimate)
- Flash Point: 218.9°C
- Refractive Index: 1.7580 (estimate)
- Solubility: dioxane: 50 mg/mL, clear
- Water Partition Coefficient: Insoluble
- PSA: 40.46000
- LogP: 5.07120
- Merck: 14,1226
- Specific Rotation: 35.5 o (C=1, THF)
- Solubility: Not available
1,1'-binaphthalene-2,2'-diol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H319
- Warning Statement: P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 25-36
- Safety Instruction: S26-S37/39-S45
- FLUKA BRAND F CODES:10
- RTECS:DU3106000
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R25; R36/37/38
1,1'-binaphthalene-2,2'-diol Customs Data
- HS CODE:29072900
- Customs Data:
China Customs Code:
29072900
1,1'-binaphthalene-2,2'-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802983-500g |
(±)-1,1'-Bi(2-naphthol) |
602-09-5 | 99% | 500g |
798.00 | 2021-05-17 | |
| TRC | B387015-1g |
rac-[1,1'-Binaphthalene]-2,2'-diol |
602-09-5 | 1g |
$ 115.00 | 2022-06-07 | ||
| TRC | B387015-10g |
rac-[1,1'-Binaphthalene]-2,2'-diol |
602-09-5 | 10g |
$ 160.00 | 2022-06-07 | ||
| TRC | B387015-50g |
rac-[1,1'-Binaphthalene]-2,2'-diol |
602-09-5 | 50g |
$ 220.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011378-100g |
1,1'-binaphthalene-2,2'-diol |
602-09-5 | 99% | 100g |
¥94 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011378-25g |
1,1'-binaphthalene-2,2'-diol |
602-09-5 | 99% | 25g |
¥31 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011378-5g |
1,1'-binaphthalene-2,2'-diol |
602-09-5 | 99% | 5g |
¥26 | 2024-05-22 | |
| ChemScence | CS-W018498-100g |
(RS)-1,1'-Bi-2,2'-naphthol |
602-09-5 | 99.70% | 100g |
$58.0 | 2022-04-27 | |
| ChemScence | CS-W018498-500g |
(RS)-1,1'-Bi-2,2'-naphthol |
602-09-5 | 99.70% | 500g |
$99.0 | 2022-04-27 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11182-5g |
(±)-1,1'-Bi(2-naphthol), 99% |
602-09-5 | 99% | 5g |
¥500.00 | 2022-10-14 |
1,1'-binaphthalene-2,2'-diol Suppliers
1,1'-binaphthalene-2,2'-diol Related Literature
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Natcharee Kongprakaiwoot,Jack B. Armstrong,Bruce C. Noll,Seth N. Brown Dalton Trans. 2010 39 10105
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Shigang Wan,Li-Rong Lin,Lili Zeng,Yiji Lin,Hui Zhang Chem. Commun. 2014 50 15301
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Fabrizia Grepioni,Serafino Gladiali,Laura Scaccianoce,Paulinha Ribeiro,Dario Braga New J. Chem. 2001 25 690
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Fabrizia Grepioni,Serafino Gladiali,Laura Scaccianoce,Paulinha Ribeiro,Dario Braga New J. Chem. 2001 25 690
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Hisako Sato,Kenji Tamura,Kazuyoshi Takimoto,Akihiko Yamagishi Phys. Chem. Chem. Phys. 2018 20 3141
Additional information on 1,1'-binaphthalene-2,2'-diol
1,1'-binaphthalene-2,2'-diol (CAS No. 602-09-5): A Comprehensive Overview
1,1'-binaphthalene-2,2'-diol (CAS No. 602-09-5) is a chiral compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science due to its unique structural and optical properties. This compound, also known as BINOL, is a versatile building block for the synthesis of various chiral catalysts and ligands, which are essential in asymmetric synthesis and enantioselective catalysis.
The BINOL molecule consists of two naphthalene rings connected by a single bond at the 1,1' positions, with hydroxyl groups attached to the 2,2' positions. This structure imparts a high degree of chirality and rigidity to the molecule, making it an excellent scaffold for the design of chiral catalysts and ligands. The ability to modify the BINOL framework through various functional groups has led to the development of a wide range of BINOL derivatives with diverse applications in organic synthesis and catalysis.
Recent advancements in the field have highlighted the importance of BINOL in enantioselective catalysis. For instance, a study published in Journal of the American Chemical Society (JACS) demonstrated the use of BINOL-derived phosphoric acids as highly efficient catalysts for asymmetric allylic alkylation reactions. The researchers reported that these catalysts achieved excellent enantioselectivities and yields, making them valuable tools for the synthesis of chiral pharmaceutical intermediates.
In addition to its role in catalysis, 1,1'-binaphthalene-2,2'-diol has found applications in materials science. The unique optical properties of BINOL and its derivatives have been exploited in the development of chiroptical materials and sensors. A recent study in Angewandte Chemie International Edition reported the synthesis of BINOL-based supramolecular assemblies that exhibit strong circular dichroism (CD) signals. These assemblies have potential applications in chiroptical sensing and information storage technologies.
The synthetic versatility of BINOL has also been a subject of extensive research. Various methods have been developed for the preparation of 1,1'-binaphthalene-2,2'-diol, including oxidative coupling reactions and asymmetric reductions. A notable example is the use of palladium-catalyzed oxidative coupling reactions to synthesize BINOL from naphthols with high yields and selectivities. This method has been widely adopted due to its efficiency and scalability.
Moreover, BINOL has been used as a starting material for the synthesis of more complex chiral molecules. For instance, a study published in Chemical Communications described the preparation of BINOL-derived phosphine oxides through a series of well-defined synthetic steps. These phosphine oxides were found to be effective ligands for palladium-catalyzed asymmetric allylic substitution reactions, further expanding the utility of BINOL in organic synthesis.
The environmental impact and sustainability of 1,1'-binaphthalene-2,2'-diol production have also been areas of active research. Efforts are being made to develop greener synthetic methods that minimize waste generation and energy consumption. One such approach involves the use of biocatalysts for the enantioselective reduction of 1,1'-binaphthyl-2,2'-dione to produce BINOL with high enantiomeric purity. This method not only reduces environmental impact but also provides a cost-effective route to chiral BINOL derivatives.
In conclusion, 1,1'-binaphthalene-2,2'-diol (CAS No. 602-09-5) is a versatile compound with significant applications in organic synthesis, catalysis, and materials science. Its unique structural features and optical properties make it an indispensable tool for researchers working on chiral catalysts and ligands. Ongoing research continues to expand its utility and explore new avenues for its application in various scientific fields.
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